2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is an organic compound that features a bromine atom, a fluorophenyl group, and a cyclopropylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the cyclopropylmethyl intermediate: This step involves the reaction of a suitable cyclopropylmethyl precursor with a halogenating agent to introduce the bromine atom.
Introduction of the fluorophenyl group: This can be achieved through a coupling reaction, such as Suzuki–Miyaura coupling, where a fluorophenyl boronic acid reacts with the cyclopropylmethyl intermediate in the presence of a palladium catalyst.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The fluorophenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological studies: It can be used to study the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- Other fluorophenyl-substituted sulfonamides
Uniqueness
2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-bromo-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2S/c17-14-3-1-2-4-15(14)22(20,21)19-11-16(9-10-16)12-5-7-13(18)8-6-12/h1-8,19H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYQFNLYLBPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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